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Compound of Interest

Compound Name: Fluorescent Red Mega 500

Cat. No.: B12058957

Get Quote

Executive Summary
Fluorescent Red Mega 500 (Sigma-Aldrich #56900 and equivalents) represents a specialized

class of Large Stokes Shift (LSS) fluorophores, typically derived from coumarin scaffolds. Its

defining characteristic is the massive spectral separation (>100 nm) between its excitation

maximum (~500 nm) and emission maximum (~612 nm). This property allows for multiplexing

with standard green fluorophores (like FITC or GFP) using a single excitation source (488 nm

or 514 nm Argon laser) while detecting signals in distinct channels.

However, the photophysics of Red Mega 500 are governed by Twisted Intramolecular Charge

Transfer (TICT) mechanisms, making its fluorescence efficiency and solubility highly sensitive

to solvent polarity.[1] This guide details the precise solubilization protocols required to maintain

the dye’s spectral integrity and prevent aggregation-induced quenching.

Part 1: Physicochemical & Photophysical Profile
Understanding the chemical behavior of Red Mega 500 is prerequisite to proper handling.

Unlike rigid xanthene dyes (e.g., Fluorescein, Rhodamine), Red Mega 500 possesses a flexible

rotor structure that makes it solvatochromic.
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Spectral Properties
Parameter

Value (Optimal
Environment)

Value
(Aqueous/Polar)

Notes

Excitation Max (

)
500–505 nm 505 nm

Matches Argon laser

lines (488/514 nm).

Emission Max (

)
612 nm (Red)

~555 nm (Yellow-

Orange)

Critical: Emission

blue-shifts and

quenches in pure

water.

Stokes Shift ~112 nm ~50 nm
Large shift enables

"Mega" multiplexing.

Extinction Coeff.[2] (

)
~90,000 M⁻¹cm⁻¹ Lower/Variable

High brightness in

hydrophobic pockets.

The TICT Mechanism & Solubility Implications
The fluorescence of Red Mega 500 relies on an electron transfer from a donor group

(diethylamino) to an acceptor coumarin ring.[1] In polar solvents like water, the excited state

relaxes via a non-radiative pathway (TICT), leading to low quantum yield and a spectral blue-

shift. In non-polar solvents (DMSO) or when bound to biomolecules (proteins/lipids), the

radiative pathway is restored, resulting in bright red fluorescence.

Key Takeaway: While the dye is chemically soluble in water, it is optically inefficient in water.

Water should be treated as a carrier, not a storage medium.

Part 2: Solubility Dynamics
Dimethyl Sulfoxide (DMSO) – The Primary Vehicle
DMSO is the obligatory solvent for Stock Solution preparation. Red Mega 500 exhibits high

solubility in anhydrous DMSO due to the solvent’s aprotic polarity, which stabilizes the dye

without inducing the non-radiative quenching observed in protic solvents.

Solubility Limit: Typically >10 mM (approx. 5–6 mg/mL).
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Stability: Excellent at -20°C when protected from light and moisture.

Water and Aqueous Buffers – The Challenge
Direct dissolution of the powder in water is not recommended.

Risk 1: Aggregation. The hydrophobic coumarin core drives the formation of non-fluorescent

H-aggregates in aqueous environments.

Risk 2: Hydrolysis. While coumarins are relatively stable, long-term storage in aqueous

solution can lead to degradation.

Risk 3: Spectral Drift. As noted in the table above, the emission shifts to ~555 nm in water,

potentially bleeding into the "Yellow/Orange" channels (e.g., Cy3/TRITC) rather than the

intended Far-Red channel.

Part 3: Protocol – Preparation of Stock and Working
Solutions
This protocol is designed to maximize the "Red" signal (612 nm) and minimize aggregation.

Reagents Required[3][4][5][6]
Fluorescent Red Mega 500 (Lyophilized powder).

DMSO (Anhydrous, ≥99.9%): Freshly opened or stored over molecular sieves.

PBS or TBS (pH 7.4): For working solution.

Step-by-Step Methodology
Step 1: Preparation of 10 mM Stock Solution

Allow the vial of Red Mega 500 to equilibrate to room temperature before opening to prevent

condensation.

Calculate the volume of DMSO required.

Formula:
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Note: MW is approx.[3] 596.7 g/mol (Verify specific batch MW on vial).

Add the calculated volume of anhydrous DMSO to the vial.

Vortex vigorously for 30–60 seconds. Ensure no powder remains on the walls.

Centrifuge briefly to collect solution at the bottom.

Aliquoting: Dispense into small amber tubes (e.g., 10–50 µL aliquots) to avoid freeze-thaw

cycles.

Storage: Store at -20°C, desiccated, in the dark.

Step 2: Preparation of Working Solution
Perform this step immediately before use.

Thaw one aliquot of Stock Solution (10 mM) in the dark.

Prepare the dilution buffer (e.g., PBS + 0.1% BSA). Note: Adding a carrier protein like BSA

(Bovine Serum Albumin) significantly stabilizes the fluorescence by providing a hydrophobic

binding pocket.

Rapid Dilution Technique:

Pipette the buffer into a tube.

While vortexing the buffer, slowly add the DMSO stock.

Target Concentration: Typically 1–10 µM for staining.

Final DMSO Concentration: Keep < 1% (v/v) to avoid cytotoxicity or solvent effects.

Visualization of Workflow
The following diagram illustrates the critical decision points in the solubilization process to

ensure spectral fidelity.
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Figure 1: Critical workflow for solubilizing Red Mega 500. Note the requirement for carrier

proteins (BSA) to maintain the red emission profile.

Part 4: Troubleshooting & Stability
Issue Probable Cause Corrective Action

Precipitation in Working

Solution

Stock concentration too high or

rapid addition to cold buffer.

Warm buffer to RT. Vortex

buffer during addition of stock.

Weak Signal (Low Brightness)

Aqueous quenching (TICT) or

lack of hydrophobic

environment.

Add 0.1% - 1% BSA or Tween-

20 to the buffer. The dye needs

a "pocket" to fluoresce brightly.

Wrong Color (Yellow/Orange)
Emission shift due to high

polarity environment.

Ensure the dye is bound to the

target (DNA/Protein). Unbound

dye in water emits at ~555 nm.

Signal Bleaching
Oxidation or intense laser

exposure.

Use antifade mounting media

(e.g., DABCO or commercial

hard-set mountants).

Part 5: References
Sigma-Aldrich.Fluorescent Red Mega 500 Product Information (Product No. 56900).Link
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Koehn, C. et al. (2014). "A fluorescence-based high throughput assay for the determination

of small molecule–human serum albumin protein binding."[4] Analytical and Bioanalytical

Chemistry. (Discusses the TICT mechanism and binding properties of Red Mega 500). Link

Guglielmo, S. et al. (2018). "Fluorescence polarization assays in high-throughput screening

and drug discovery." Expert Opinion on Drug Discovery. (References the use of Red Mega

500 in displacement assays). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24390461/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F24430635%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC3069539%2F
https://www.benchchem.com/product/b12058957?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC3959589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3959589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563979/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/933/746/56900dat.pdf
https://pubmed.ncbi.nlm.nih.gov/24390461/
https://pubmed.ncbi.nlm.nih.gov/24390461/
https://www.benchchem.com/product/b12058957/docs#technical-whitepaper-optimizing-solubilization-and-handling-of-fluorescent-red-mega-500
https://www.benchchem.com/product/b12058957/docs#technical-whitepaper-optimizing-solubilization-and-handling-of-fluorescent-red-mega-500
https://www.benchchem.com/product/b12058957/docs#technical-whitepaper-optimizing-solubilization-and-handling-of-fluorescent-red-mega-500
https://www.benchchem.com/product/b12058957/docs#technical-whitepaper-optimizing-solubilization-and-handling-of-fluorescent-red-mega-500
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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